

"Metoprolol dimer-d10" chemical properties and structure

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Metoprolol Dimer-d10: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the chemical properties and structure of **Metoprolol dimer-d10**, a deuterated internal standard essential for the accurate quantification of Metoprolol and its related compounds in complex matrices. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, bioanalytical method development, and impurity profiling.

Chemical Properties and Structure

Metoprolol dimer-d10 is a stable isotope-labeled version of the Metoprolol dimer impurity. The incorporation of ten deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.

Table 1: Chemical and Physical Properties of Metoprolol Dimer-d10



Property	Value	Source
Chemical Name	3,3'-(Isopropylazanediyl)bis(1- (4-(2- methoxyethyl)phenoxy)propan- 1,1,2,3,3-d5-2-ol)	[1]
Molecular Formula	C27H31D10NO6	[1][2]
Molecular Weight	485.7 g/mol	[1][2]
CAS Number	Not Available for labeled compound. Unlabeled: 154784-36-8	
Purity	>95%	-
Appearance	Not specified in available documentation.	_
Solubility	Not specified for d10-dimer. The non-deuterated dimer is soluble in Methanol.	
Melting Point	Not available in public documentation.	_
Boiling Point	Not available in public documentation.	_
Storage Conditions	2-8 °C for long-term storage.	

Structure

The chemical structure of **Metoprolol dimer-d10** is characterized by two deuterated Metoprolol-like moieties linked by an isopropylamine group. The deuterium labeling is specifically on the propanol chain.

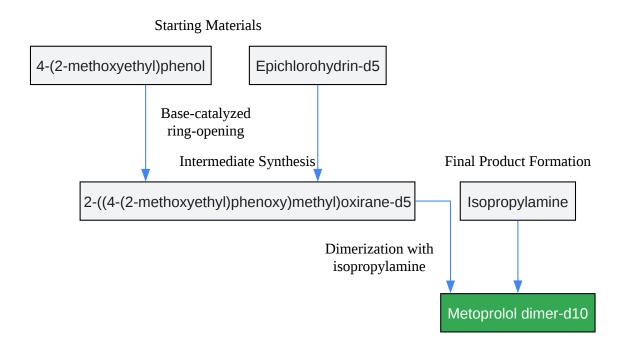
Chemical Structure:

(Simplified representation of the deuterated propanol chain)



Proposed Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of **Metoprolol dimer-d10** is not publicly available, a plausible synthetic route can be conceptualized based on the known synthesis of Metoprolol and its impurities. The following diagram illustrates a logical workflow for its preparation.



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A logical synthesis pathway for **Metoprolol dimer-d10**.

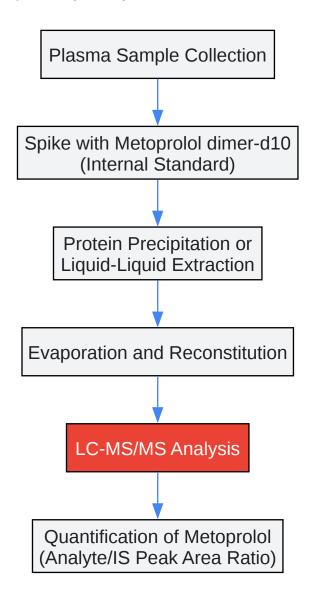
Application in Bioanalytical Methods

The primary application of **Metoprolol dimer-d10** is as an internal standard in quantitative bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical similarity to the analyte ensures comparable extraction efficiency and ionization response, while its mass difference allows for clear differentiation.



Experimental Workflow for Quantification of Metoprolol in Plasma

The following diagram outlines a typical experimental workflow for the quantification of Metoprolol in a plasma sample using **Metoprolol dimer-d10** as an internal standard.



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Workflow for bioanalytical quantification using **Metoprolol dimer-d10**.

Mass Spectrometry

In a typical LC-MS/MS method for Metoprolol, multiple reaction monitoring (MRM) is used for detection. The transition for Metoprolol is m/z 268.1 \rightarrow m/z 116.2. For **Metoprolol dimer-d10**,



the precursor and product ion masses would be shifted due to the deuterium labeling, allowing for its specific detection alongside the unlabeled analyte.

Conclusion

Metoprolol dimer-d10 serves as a critical tool for the accurate and precise quantification of Metoprolol in biological matrices. Its well-defined chemical structure and high isotopic purity make it an excellent internal standard for demanding analytical applications in pharmaceutical research and development. While detailed public data on some physical properties are limited, its utility in bioanalytical workflows is well-established based on the principles of stable isotope dilution analysis.

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